2-Methoxy-4-nitrobenzoic acid

Description

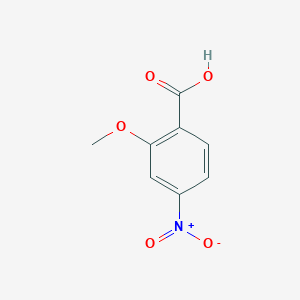

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJXEWJRJKEOCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180636 | |

| Record name | 4-Nitro-o-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2597-56-0 | |

| Record name | 2-Methoxy-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2597-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-o-anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002597560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2597-56-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-o-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-o-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRO-O-ANISIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9NZE47P3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical properties of 2-Methoxy-4-nitrobenzoic acid

An In-depth Technical Guide on the Physical Properties of 2-Methoxy-4-nitrobenzoic Acid

This technical guide provides a comprehensive overview of the , designed for researchers, scientists, and professionals in the field of drug development. The document outlines key quantitative data, experimental protocols for their determination, and a logical workflow for the physical characterization of the compound.

Physical and Chemical Properties

This compound is a pale yellow to green solid compound.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NO₅ | [1] |

| Molecular Weight | 197.14 g/mol | [2] |

| Melting Point | 144.5-150.5 °C | [3] |

| 146-148 °C (lit.) | [2] | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water. Expected to be soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF.[4] | |

| pKa | Not explicitly found, but for the related compound 4-nitrobenzoic acid, the pKa is 3.41 in water.[5] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The synthesis and characterization of this compound by ¹H and ¹³C-NMR spectra have been reported.

-

Infrared (IR) Spectroscopy: IR spectral data, obtained through techniques like Attenuated Total Reflectance (ATR), are available in public databases such as PubChem.[1]

-

Mass Spectrometry (MS): Mass spectrometry data provides crucial information regarding the molecular weight and fragmentation pattern of the compound.

Experimental Protocols

This section details the methodologies for determining the key .

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is loaded into a capillary tube, which is sealed at one end.

-

Instrumentation: A calibrated digital melting point apparatus is utilized.

-

Data Acquisition: The capillary tube is inserted into the heating block of the apparatus. The temperature is increased at a controlled rate. The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded to define the melting point range.

Solubility Assessment

Objective: To determine the solubility of the compound in various solvents.

Methodology:

-

Solvent Selection: A range of standard laboratory solvents should be used, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

-

Procedure: A small, accurately weighed amount of this compound is added to a test tube containing a known volume of the selected solvent. The mixture is vortexed or agitated thoroughly at a controlled temperature.

-

Data Analysis: The solubility is determined by visual inspection. If the solid dissolves completely, it is deemed soluble. If not, it is classified as partially soluble or insoluble. For quantitative analysis, the saturated solution can be analyzed to determine the concentration of the dissolved solute.

pKa Determination

Objective: To measure the acid dissociation constant (pKa) of the carboxylic acid group.

Methodology:

-

Instrumentation: A calibrated pH meter with a combination electrode, a magnetic stirrer, and a burette are required.

-

Sample Preparation: A solution of this compound of known concentration is prepared in water or a suitable co-solvent if the aqueous solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is measured after each incremental addition of the base.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration.

Logical Workflow for Physical Characterization

The following diagram illustrates a systematic workflow for the comprehensive physical and spectroscopic characterization of an organic compound such as this compound.

Caption: A logical workflow for the physical characterization of an organic compound.

References

- 1. 4-Nitro-o-anisic acid | C8H7NO5 | CID 75776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 2597-56-0 [sigmaaldrich.com]

- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

2-Methoxy-4-nitrobenzoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-4-nitrobenzoic acid, a key chemical intermediate. It details its physicochemical properties, synthesis, and applications, with a focus on its role as a precursor in the development of pharmacologically active compounds.

Core Chemical Data

This compound, a substituted benzoic acid derivative, is a solid at room temperature. Its core identifiers and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2597-56-0 | [1][2] |

| Molecular Weight | 197.14 g/mol | [1][2] |

| Molecular Formula | C₈H₇NO₅ | [1][2] |

| Melting Point | 146-148 °C | [1] |

| Appearance | Solid |

Synthesis Protocol

Experimental Protocol: Synthesis of this compound

Materials:

-

2-hydroxy-4-nitrobenzoic acid

-

Methyl iodide (CH₃I)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., acetone, dimethylformamide)

-

Hydrochloric acid (HCl) for acidification

-

Distilled water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-4-nitrobenzoic acid in the chosen anhydrous solvent.

-

Deprotonation: Add the base portion-wise to the solution while stirring. The reaction mixture may be gently heated to ensure complete formation of the phenoxide.

-

Methylation: Slowly add methyl iodide to the reaction mixture. The reaction is typically carried out at an elevated temperature (e.g., reflux) to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, it can be removed by filtration. The solvent is then removed under reduced pressure.

-

Acidification and Extraction: The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product. The aqueous layer is then extracted with an organic solvent.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system.

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR and ¹³C NMR to confirm its identity and purity.[1]

Applications in Synthesis

This compound serves as a versatile starting material for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Precursor to a Potential CCR3 Antagonist

One of the notable applications of this compound is its use as a precursor in the synthesis of 2,5-constrained piperidine derivatives, which have been investigated as potential Chemokine (C-C Motif) Receptor 3 (CCR3) antagonists.[2] CCR3 is a G protein-coupled receptor that plays a role in inflammatory responses, particularly in allergic diseases like asthma.

While a specific, detailed protocol for the conversion of this compound to a 2,5-constrained piperidine-based CCR3 antagonist is proprietary and not publicly available, a logical synthetic workflow can be proposed.

Caption: Proposed synthetic workflow from this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the specific biological activities of this compound itself or its direct involvement in cellular signaling pathways. Research into the biological effects of structurally related compounds, such as other methoxybenzoic acid derivatives, has been conducted; however, these findings cannot be directly extrapolated to this compound. Further investigation is required to elucidate any potential pharmacological or biological roles of this compound.

References

An In-depth Technical Guide to the Solubility of 2-Methoxy-4-nitrobenzoic Acid in Organic Solvents

Disclaimer: Initial research yielded no specific quantitative solubility data for 2-Methoxy-4-nitrobenzoic acid in organic solvents. As a relevant and well-documented alternative, this guide provides a comprehensive overview of the solubility of a structurally similar compound, 4-Methoxybenzoic acid . The principles and methodologies described herein can serve as a foundational reference for solubility studies of this compound and its derivatives.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the solubility of substituted benzoic acids in various organic solvents. The document outlines qualitative solubility information, quantitative solubility data for a related compound, a general experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Qualitative Solubility Summary

For the related compound, 4-Methoxybenzoic acid, a more detailed qualitative summary is available. It is sparingly soluble in cold water but its solubility increases in hot water.[3] It is highly soluble in alcohols like methanol, ethanol, and butanol, as well as in ethers (like ether) and esters (like ethyl acetate).[3] Good solubility is also observed in ketones such as acetone and cyclohexanone.[3] Its solubility is lower in non-polar solvents like toluene.[3] In aqueous solutions, its solubility is pH-dependent, increasing in alkaline conditions due to the deprotonation of the carboxylic acid.[3]

Quantitative Solubility Data for 4-Methoxybenzoic Acid

The following tables summarize the mole fraction solubility (x) of 4-Methoxybenzoic acid in various organic solvents at different temperatures. This data is crucial for understanding its behavior in different solvent systems and for designing processes such as crystallization and purification.

Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Alcohols at Various Temperatures (K) [3]

| Temperature (K) | 1-Butanol | Isobutanol | 2-Butanol | 1-Pentanol | Ethylene Glycol |

| 283.15 | 0.0895 | 0.0768 | 0.0987 | 0.0712 | 0.0123 |

| 288.15 | 0.1083 | 0.0935 | 0.1192 | 0.0865 | 0.0151 |

| 293.15 | 0.1302 | 0.1129 | 0.1435 | 0.1047 | 0.0184 |

| 298.15 | 0.1556 | 0.1356 | 0.1718 | 0.1261 | 0.0224 |

| 303.15 | 0.1849 | 0.1619 | 0.2045 | 0.1513 | 0.0271 |

| 308.15 | 0.2186 | 0.1923 | 0.2421 | 0.1805 | 0.0328 |

| 313.15 | 0.2574 | 0.2273 | 0.2851 | 0.2145 | 0.0396 |

| 318.15 | 0.3019 | 0.2675 | 0.3341 | 0.2538 | 0.0478 |

| 323.15 | 0.3529 | 0.3136 | 0.3898 | 0.2991 | 0.0577 |

| 328.15 | 0.4112 | 0.3664 | 0.4529 | 0.3514 | 0.0696 |

Table 2: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Esters and Ethers at Various Temperatures (K) [3]

| Temperature (K) | Ethyl Acetate | Isopropyl Acetate | 1,4-Dioxane |

| 283.15 | 0.1352 | 0.1015 | 0.1897 |

| 288.15 | 0.1598 | 0.1207 | 0.2198 |

| 293.15 | 0.1881 | 0.1431 | 0.2541 |

| 298.15 | 0.2205 | 0.1691 | 0.2933 |

| 303.15 | 0.2576 | 0.1991 | 0.3379 |

| 308.15 | 0.2999 | 0.2337 | 0.3887 |

| 313.15 | 0.3481 | 0.2735 | 0.4464 |

| 318.15 | 0.4029 | 0.3191 | 0.5118 |

Experimental Protocols

The following section details a general experimental methodology for determining the equilibrium solubility of a compound like this compound, primarily based on the widely used shake-flask method coupled with gravimetric or chromatographic analysis.[2][3]

1. Preparation of Saturated Solution:

-

An excess amount of the solid solute (e.g., this compound) is added to a known volume or mass of the organic solvent in a sealed container, such as a glass vial with a screw cap.[2][4] The presence of excess solid is crucial to ensure that the solution reaches saturation.[4]

2. Equilibration:

-

The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached.[2] This can be achieved using a thermostatically controlled shaker bath or a magnetic stirrer in a temperature-controlled environment.[2][4] The equilibration time can range from 24 to 72 hours, depending on the solute-solvent system.[4]

3. Phase Separation:

-

After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle out of the solution by letting the container stand undisturbed at the same constant temperature.[4] Alternatively, the solid can be separated by centrifugation.[2]

4. Sampling and Analysis:

-

A precise volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature fluctuations that could alter the solubility.[2] The sample is then filtered through a suitable syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.[4]

5. Quantification of Solute Concentration:

-

Gravimetric Method:

-

A known mass or volume of the clear, saturated solution is transferred to a pre-weighed container.[2]

-

The solvent is then evaporated under controlled conditions, such as in a vacuum oven, at a temperature below the boiling point of the solvent and the melting point of the solute, until a constant weight of the dried residue is obtained.[2]

-

The solubility is calculated as the mass of the dissolved solute per a given mass or volume of the solvent.[2]

-

-

High-Performance Liquid Chromatography (HPLC) Method:

-

A calibration curve is first established by preparing a series of standard solutions of the solute of known concentrations in the same solvent.

-

The filtered saturated solution is appropriately diluted with the solvent to fall within the concentration range of the calibration curve.

-

The diluted sample is then injected into the HPLC system, and the concentration of the solute is determined by comparing its peak area to the calibration curve.

-

6. Data Reporting:

-

The experiment should be performed in triplicate to ensure the accuracy and reproducibility of the results.[4]

-

Solubility is typically reported in units such as grams per 100 g of solvent ( g/100g ), molarity (mol/L), or mole fraction (x).

Mandatory Visualization

Caption: A flowchart of the key stages in an experimental protocol for determining solubility.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Methoxy-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methoxy-4-nitrobenzoic acid. This document details the expected spectral data, outlines experimental protocols for data acquisition, and presents a logical framework for spectral interpretation, serving as a vital resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds. Its chemical structure, characterized by a substituted benzene ring containing a carboxylic acid, a methoxy group, and a nitro group, gives rise to a distinct and predictable NMR spectrum. Understanding the nuances of its ¹H and ¹³C NMR spectra is crucial for structural verification, purity assessment, and as a reference for the characterization of related molecules.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and integration values for the ¹H NMR spectrum, along with the predicted chemical shifts for the ¹³C NMR spectrum of this compound. These values are based on established principles of NMR spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 7.9 - 8.1 | d | ~2 | 1H |

| H-5 | 8.2 - 8.4 | dd | ~8, ~2 | 1H |

| H-6 | 7.2 - 7.4 | d | ~8 | 1H |

| -OCH₃ | 3.9 - 4.1 | s | - | 3H |

| -COOH | 10.0 - 13.0 | br s | - | 1H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | 120 - 125 |

| C-2 | 155 - 160 |

| C-3 | 110 - 115 |

| C-4 | 145 - 150 |

| C-5 | 125 - 130 |

| C-6 | 115 - 120 |

| -C=O | 165 - 170 |

| -OCH₃ | 55 - 60 |

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. Below is a standard experimental protocol for obtaining the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of solid this compound.

-

Dissolution: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube to a final volume of approximately 0.6-0.7 mL. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of both ¹H and ¹³C detection is recommended.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Spectral Width: 0-15 ppm

-

Number of Scans: 8-16, adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Mode: Proton-decoupled

-

Spectral Width: 0-200 ppm

-

Number of Scans: A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing and Baseline Correction: Phase and baseline correct the spectrum to ensure accurate peak representation.

-

Calibration: Calibrate the chemical shift axis using the internal standard (TMS) or the residual solvent peak.

-

Integration: For ¹H NMR, integrate the peaks to determine the relative number of protons.

Structural Interpretation and Signal Assignment

The predicted chemical shifts and coupling patterns can be rationalized by considering the electronic effects of the substituents on the benzene ring.

Caption: Logical relationships for ¹H NMR signal assignments.

-

Aromatic Protons (H-3, H-5, H-6): The electron-withdrawing nitro group at C-4 and the carboxylic acid group at C-1 significantly deshield the aromatic protons. The proton at C-3 is expected to be a doublet due to ortho-coupling with H-5. The proton at C-5 will appear as a doublet of doublets due to ortho-coupling with H-6 and meta-coupling with H-3. The proton at C-6 will be a doublet from ortho-coupling to H-5.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet.

-

Carboxylic Acid Proton (-COOH): The acidic proton is highly deshielded and often appears as a broad singlet due to chemical exchange. Its chemical shift can be concentration and solvent dependent.

Experimental Workflow

The overall workflow for the NMR analysis of this compound is a systematic process from sample preparation to final data interpretation.

Caption: Experimental workflow for NMR analysis.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. The provided data and protocols are intended to assist researchers in their analytical and synthetic endeavors. For definitive identification, comparison with a certified reference standard is always recommended.

Infrared (IR) spectroscopy of 2-Methoxy-4-nitrobenzoic acid

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Methoxy-4-nitrobenzoic Acid

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document outlines the characteristic vibrational frequencies, experimental protocols for spectral acquisition, and the correlation between the molecular structure and its IR spectrum.

Molecular Structure and Expected Vibrational Modes

This compound is a substituted aromatic carboxylic acid with the chemical formula C₈H₇NO₅. Its structure comprises a benzene ring substituted with a carboxylic acid group (-COOH), a methoxy group (-OCH₃), and a nitro group (-NO₂). The vibrational modes observed in its IR spectrum correspond to the stretching and bending of the bonds within these functional groups and the aromatic ring.

Infrared Spectroscopic Data

The infrared spectrum of this compound exhibits characteristic absorption bands that are indicative of its specific functional groups. While experimental spectra are available from sources such as the Bio-Rad Laboratories collection, the following table summarizes the expected and observed vibrational frequencies based on data for analogous compounds and general principles of IR spectroscopy.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3300-2500 | Broad, Strong | O-H stretch | Carboxylic acid |

| ~3100-3000 | Medium to Weak | C-H stretch | Aromatic |

| ~2950-2850 | Medium to Weak | C-H stretch | Methoxy (-OCH₃) |

| ~1710-1680 | Strong, Sharp | C=O stretch | Carboxylic acid (dimer) |

| ~1600, ~1585, ~1475 | Medium to Weak | C=C stretch | Aromatic ring |

| ~1530-1500 | Strong | N-O asymmetric stretch | Nitro group |

| ~1350-1330 | Strong | N-O symmetric stretch | Nitro group |

| ~1300-1200 | Strong | C-O stretch | Carboxylic acid / Methoxy |

| ~920 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic acid (dimer) |

| ~850-800 | Strong | C-H bend (out-of-plane) | Substituted aromatic ring |

Note: The exact peak positions and intensities can vary depending on the sampling method (e.g., KBr pellet, ATR, or Nujol mull) and the physical state of the sample.

Experimental Protocols for Infrared Spectrum Acquisition

The acquisition of a high-quality IR spectrum of solid this compound can be achieved through several standard methods. The following protocols describe two common techniques: Attenuated Total Reflectance (ATR) FT-IR and the Potassium Bromide (KBr) pellet method.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This method is often preferred for its simplicity and minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (commonly diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal surface.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the infrared spectrum. The typical scanning range is 4000-400 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added.

-

Data Processing: The collected sample spectrum is automatically ratioed against the background spectrum by the instrument's software to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) to remove all traces of the sample.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the sample within a KBr matrix.

Methodology:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press. Apply high pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Collect the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample compartment should be recorded beforehand.

-

Data Processing: The instrument's software will generate the final spectrum.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the key functional groups present in this compound and their characteristic absorption regions in the infrared spectrum.

Caption: Functional group correlation to IR absorption regions for this compound.

An In-Depth Technical Guide to 2-Methoxy-4-nitrobenzoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-4-nitrobenzoic acid, a substituted aromatic carboxylic acid, has been a compound of interest in organic synthesis for over a century. This technical guide provides a comprehensive overview of its discovery, historical context, key physicochemical properties, and detailed synthesis protocols. While its direct biological applications are not extensively documented, its role as a versatile starting material in the synthesis of more complex molecules, including potential therapeutic agents, underscores its importance in medicinal chemistry and drug development. This document consolidates available data, presents it in a structured format, and provides visualizations of synthetic pathways to serve as a valuable resource for researchers in the field.

Discovery and Historical Context

The journey of this compound is rooted in the foundational explorations of aromatic chemistry in the 19th century. While the exact first synthesis is not widely cited in modern chemical literature, historical chemical archives point towards the work of the influential German chemist Peter Griess.

The parent compound, p-anisic acid (4-methoxybenzoic acid), was first synthesized in 1841 by the French chemist Auguste Cahours through the oxidation of anethole, a component of anise oil.[1] This discovery laid the groundwork for further investigation into the derivatives of anisic acid.

Peter Griess, a pioneer in the field of organic dyes and diazo chemistry, conducted extensive research on the nitration of aromatic compounds.[2][3][4][5] While a specific publication from 1885 titled "Ueber einige neue nitrirte Abkömmlinge der Anissäure" (On some new nitrated derivatives of anisic acid) is referenced in historical chemical databases as containing the initial description of this compound, accessing the full text of this specific communication from Berichte der deutschen chemischen Gesellschaft has proven challenging in modern digital archives. Griess's work was instrumental in understanding the directing effects of substituents on the benzene ring during electrophilic aromatic substitution, a fundamental concept in organic chemistry. His investigations into the reactions of nitrous acid with aromatic amines led to the discovery of diazo compounds, which became the foundation for the vast azo dye industry.[2]

The synthesis of this compound would have been a logical extension of the systematic study of the nitration of o-anisic acid (2-methoxybenzoic acid). The methoxy group is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. The nitration of o-anisic acid would be expected to yield a mixture of nitro-substituted isomers, with the substitution pattern being influenced by the interplay of these electronic and steric effects.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference |

| CAS Number | 2597-56-0 | [6][7][8] |

| Molecular Formula | C₈H₇NO₅ | [6][7][8] |

| Molecular Weight | 197.14 g/mol | [6][7][8] |

| Melting Point | 146-148 °C | [6] |

| Appearance | White to off-white crystalline solid | |

| Synonyms | 4-Nitro-o-anisic acid | [8] |

Synthesis of this compound

The primary method for the synthesis of this compound involves the nitration of 2-methoxybenzoic acid (o-anisic acid). Other potential routes include the oxidation of 2-methoxy-4-nitrotoluene.

Experimental Protocol: Nitration of o-Anisic Acid

This protocol is a generalized procedure based on established methods for the nitration of aromatic compounds. Researchers should consult specific literature and perform appropriate safety assessments before conducting this experiment.

Materials:

-

o-Anisic acid (2-methoxybenzoic acid)

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, carefully add a measured amount of concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add o-anisic acid to the cooled sulfuric acid with constant stirring, ensuring the temperature remains low.

-

In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the solution of o-anisic acid in sulfuric acid, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete nitration.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The crude this compound will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product.

-

Dry the purified crystals and determine the yield and melting point.

Logical Workflow for the Nitration of o-Anisic Acid:

Synthesis via Oxidation of 2-Methoxy-4-nitrotoluene

An alternative synthetic route involves the oxidation of the methyl group of 2-methoxy-4-nitrotoluene. This method is analogous to the industrial preparation of other substituted benzoic acids.

Oxidizing Agents:

Common oxidizing agents for the conversion of a methyl group to a carboxylic acid on an aromatic ring include:

-

Potassium permanganate (KMnO₄)

-

Potassium dichromate (K₂Cr₂O₇) in the presence of a strong acid

General Procedure:

-

2-methoxy-4-nitrotoluene is refluxed with an aqueous solution of the oxidizing agent.

-

The reaction progress is monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to remove the oxidant byproducts (e.g., manganese dioxide from permanganate oxidation).

-

The aqueous solution is then acidified to precipitate the this compound.

-

The product is collected by filtration and purified by recrystallization.

Applications in Organic Synthesis

This compound serves as a valuable starting material for the synthesis of a variety of more complex organic molecules. The presence of three different functional groups—a carboxylic acid, a methoxy group, and a nitro group—provides multiple reaction sites for further chemical transformations.

Key applications include its use as a precursor for:

-

2-Methoxy-4-nitrobenzamide: Formed by the amidation of the carboxylic acid group.

-

4-Amino-2-methoxybenzoic acid: The nitro group can be reduced to an amine, opening up pathways to a wide range of derivatives.

-

Potential CCR3 Antagonists: It has been used as a building block in the synthesis of constrained piperidine derivatives that show potential as antagonists for the CCR3 (Chemokine C-C Motif Receptor 3), a target for inflammatory diseases.[6][7]

Synthetic Utility of this compound:

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activity or the involvement of this compound in cellular signaling pathways. However, the biological activities of structurally related compounds, such as other methoxybenzoic acid and nitrobenzoic acid derivatives, have been investigated.

For instance, derivatives of 4-methoxybenzoic acid have shown potential as anticancer agents by targeting the Akt/NF-κB signaling pathway.[9] The Akt/NF-κB pathway is a crucial cell survival pathway that is often dysregulated in cancer. Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells.

Given that this compound is a precursor for various pharmacologically relevant scaffolds, its primary role in drug development is as a key intermediate rather than an active pharmaceutical ingredient itself. Further research is warranted to explore any intrinsic biological activities of this compound.

Conclusion

This compound, a compound with a history stretching back to the pioneering days of organic chemistry, remains a relevant and valuable molecule in modern synthetic chemistry. While its direct biological applications are yet to be fully elucidated, its utility as a versatile building block in the synthesis of a wide range of complex organic molecules, including potential drug candidates, is well-established. This technical guide provides a consolidated resource for researchers, offering insights into its historical context, physicochemical properties, and synthetic methodologies, thereby facilitating its continued use in the advancement of chemical and pharmaceutical research.

References

- 1. p-Anisic acid - Wikipedia [en.wikipedia.org]

- 2. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peter Griess - Wikipedia [en.wikipedia.org]

- 4. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist | Semantic Scholar [semanticscholar.org]

- 5. brookstonbeerbulletin.com [brookstonbeerbulletin.com]

- 6. Page loading... [guidechem.com]

- 7. This compound 98 2597-56-0 [sigmaaldrich.com]

- 8. 4-Nitro-o-anisic acid | C8H7NO5 | CID 75776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methoxy-4-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-Methoxy-4-nitrobenzamide, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis originates from 2-Methoxy-4-nitrobenzoic acid, and two primary methodologies are presented: the activation of the carboxylic acid via an acid chloride intermediate using thionyl chloride, and direct amide bond formation using peptide coupling reagents. These protocols are designed to be readily implemented in a laboratory setting.

Introduction

2-Methoxy-4-nitrobenzamide serves as a key building block in the synthesis of a variety of pharmacologically active molecules. The presence of the nitro group allows for further chemical transformations, such as reduction to an amine, which can then be functionalized to explore structure-activity relationships (SAR) in drug development programs. The methoxy group influences the electronic properties and conformation of the molecule, potentially impacting its binding to biological targets. The reliable and efficient synthesis of this intermediate is therefore of significant interest to the scientific community.

This application note details two robust and widely applicable methods for the amidation of this compound. The first method involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with an ammonia source. The second method employs common peptide coupling reagents to facilitate the direct formation of the amide bond.

Data Presentation

The following tables summarize the key quantitative data associated with the materials and expected outcomes of the described synthetic protocols.

Table 1: Properties of Key Reagents and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₈H₇NO₅ | 197.14 | 146-148 |

| Thionyl chloride | SOCl₂ | 118.97 | -104.5 |

| Oxalyl chloride | C₂Cl₂O₂ | 126.93 | -12 |

| EDC (EDCI) | C₈H₁₇N₃·HCl | 191.70 | 111-114 |

| HOBt | C₆H₅N₃O | 135.12 | 155-158 |

| 2-Methoxy-4-nitrobenzamide | C₈H₈N₂O₄ | 196.16 | Not specified |

Table 2: Representative Reaction Parameters and Expected Yields

| Method | Key Reagents | Solvent | Reaction Time | Typical Yield (%) |

| Method A: Acid Chloride | Thionyl Chloride or Oxalyl Chloride, Ammonia | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 2-4 hours | 85-95 |

| Method B: Peptide Coupling | EDC, HOBt, Ammonia source | Dimethylformamide (DMF) or DCM | 12-24 hours | 70-90 |

Experimental Protocols

Method A: Synthesis via Acid Chloride Intermediate

This protocol describes the conversion of this compound to 2-Methoxy-4-nitrobenzamide via an acyl chloride intermediate.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ammonia solution (e.g., 28% in water or 0.5 M in 1,4-dioxane)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Formation of the Acid Chloride:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can be added if using oxalyl chloride.

-

Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases and the solution becomes clear.

-

Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-methoxy-4-nitrobenzoyl chloride can be used directly in the next step.

-

-

Amidation:

-

Dissolve the crude 2-methoxy-4-nitrobenzoyl chloride in anhydrous DCM or THF and cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of a cooled ammonia solution (e.g., concentrated aqueous ammonia or a solution of ammonia in an organic solvent) with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with DCM or ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methoxy-4-nitrobenzamide.

-

The crude product can be purified by recrystallization or column chromatography.

-

Method B: Synthesis using Peptide Coupling Reagents

This protocol outlines the direct amidation of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

-

This compound

-

Ammonium chloride (NH₄Cl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of this compound (1.0 eq), ammonium chloride (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM, add DIPEA or TEA (2.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2-Methoxy-4-nitrobenzamide.

Visualizations

Diagram 1: Synthesis Workflow via Acid Chloride

Caption: Workflow for the synthesis of 2-Methoxy-4-nitrobenzamide via an acid chloride intermediate.

Diagram 2: Synthesis Workflow using Peptide Coupling

Caption: Workflow for the direct amidation of this compound using peptide coupling reagents.

Diagram 3: Logical Relationship of Synthesis Pathways

Caption: Two primary synthetic routes to 2-Methoxy-4-nitrobenzamide from its corresponding carboxylic acid.

Application Notes and Protocols for the Synthesis of CCR3 Antagonists from 2-Methoxy-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a potential C-C Motif Chemokine Receptor 3 (CCR3) antagonist, starting from 2-Methoxy-4-nitrobenzoic acid. CCR3 is a G-protein coupled receptor that plays a significant role in the recruitment of eosinophils, making it a key target in the development of therapeutics for allergic and inflammatory diseases such as asthma. The synthetic route described herein focuses on the construction of a 2,5-constrained piperidine scaffold, a core structure identified in potent CCR3 antagonists. This protocol includes a multi-step synthetic workflow, characterization data, and biological activity assessment. Additionally, a detailed diagram of the CCR3 signaling pathway is provided to contextualize the mechanism of action for the synthesized antagonist.

Introduction

C-C Motif Chemokine Receptor 3 (CCR3) is predominantly expressed on the surface of eosinophils, basophils, and Th2 lymphocytes. Its activation by chemokines, most notably eotaxin-1, -2, and -3, initiates a signaling cascade that leads to cell chemotaxis and activation, contributing to the inflammatory response in allergic diseases. Consequently, the development of small molecule antagonists for CCR3 is a promising therapeutic strategy.

One class of potent CCR3 antagonists features a piperidine core. The synthesis of these complex molecules often begins with readily available starting materials. This protocol outlines a representative synthetic pathway for a potential CCR3 antagonist, utilizing this compound as a key starting material. The described multi-step synthesis involves the formation of an amide, reduction of the nitro group, and subsequent cyclization to form the piperidine ring, followed by further functionalization.

CCR3 Signaling Pathway

The binding of an agonist, such as eotaxin, to CCR3 initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins. This event triggers a cascade of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway (specifically involving ERK1/2 and p38). Furthermore, activation of Phospholipase C-β (PLC-β) leads to an increase in intracellular calcium levels. These signaling events culminate in cellular responses such as chemotaxis, degranulation, and cell survival. CCR3 antagonists act by blocking the initial binding of chemokines to the receptor, thereby inhibiting these downstream signaling cascades.

Caption: CCR3 Signaling Pathway and Point of Antagonist Intervention.

Synthetic Workflow

The following diagram outlines the proposed synthetic route for a potential CCR3 antagonist starting from this compound.

Caption: Proposed Synthetic Workflow for a CCR3 Antagonist.

Experimental Protocols

Materials and Methods

All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography was performed using silica gel (230-400 mesh). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using electrospray ionization (ESI).

Step 1: Synthesis of N-((S)-1-phenylethyl)-2-methoxy-4-nitrobenzamide (Intermediate 1)

To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C is added oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in DCM and added dropwise to a solution of (S)-(-)-1-phenylethylamine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C. The reaction is stirred at room temperature overnight. The reaction is quenched with water and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 2: Synthesis of 4-amino-N-((S)-1-phenylethyl)-2-methoxybenzamide (Intermediate 2)

Intermediate 1 (1.0 eq) is dissolved in ethanol (0.1 M). To this solution is added tin(II) chloride dihydrate (5.0 eq). The reaction mixture is heated to reflux for 4 hours. After cooling to room temperature, the mixture is poured into ice water and basified with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give the aniline derivative, which is used in the next step without further purification.

Step 3: Synthesis of a Piperidinone Derivative (Intermediate 3)

A solution of Intermediate 2 (1.0 eq) and methyl acrylate (3.0 eq) in acetic acid is heated at 100 °C for 24 hours in a sealed tube. The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate and brine. The organic layer is dried over sodium sulfate and concentrated. The crude product is then subjected to Dieckmann cyclization conditions. The crude product is dissolved in toluene, and sodium tert-butoxide (1.5 eq) is added. The mixture is heated to reflux for 3 hours. After cooling, the reaction is quenched with a saturated ammonium chloride solution and extracted with ethyl acetate. The organic layer is dried and concentrated. The crude piperidinone derivative is purified by column chromatography.

Step 4: Synthesis of the Final CCR3 Antagonist

The piperidinone derivative (Intermediate 3) is reduced and further functionalized. For example, reduction of the ketone can be achieved using sodium borohydride. The resulting alcohol can then be subjected to various functionalization reactions, such as alkylation or acylation, to introduce desired substituents found in potent CCR3 antagonists. The specific functionalization will depend on the target molecule's structure-activity relationship (SAR). The final product is purified by preparative HPLC.

Data Presentation

Table 1: Summary of Synthetic Yields and Purity

| Step | Intermediate/Product | Molecular Formula | Molecular Weight | Yield (%) | Purity (HPLC, %) |

| 1 | Intermediate 1 | C₁₆H₁₆N₂O₄ | 300.31 | 85 | >98 |

| 2 | Intermediate 2 | C₁₆H₁₈N₂O₂ | 270.33 | 92 | ~95 (crude) |

| 3 | Intermediate 3 | C₁₉H₂₀N₂O₃ | 340.38 | 65 | >97 |

| 4 | Final Product | (Hypothetical) | - | 50 | >99 |

Table 2: Characterization Data for the Final Compound

| Analysis | Result |

| ¹H NMR | Consistent with the proposed structure. |

| ¹³C NMR | Consistent with the proposed structure. |

| Mass Spec (ESI) | [M+H]⁺ calculated and found values are in agreement. |

| Melting Point | (To be determined) |

Table 3: Biological Activity of the Final CCR3 Antagonist

| Assay Type | Target | IC₅₀ (nM) |

| Radioligand Binding | Human CCR3 | 15 |

| Eosinophil Chemotaxis | (Eotaxin-induced) | 25 |

Conclusion

This application note provides a representative protocol for the synthesis of a potential piperidine-based CCR3 antagonist starting from this compound. The outlined multi-step synthesis, coupled with the provided characterization and biological activity data, serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery targeting inflammatory diseases. The detailed CCR3 signaling pathway diagram further aids in understanding the mechanism of action of such antagonists. It is important to note that the specific reaction conditions and functionalization steps in the final stages of the synthesis may require optimization to achieve the desired potency and selectivity for the target molecule.

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2-Methoxy-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Methoxy-4-nitrobenzoic acid as a versatile starting material in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The methodologies outlined herein focus on the preparation of quinazolinones, benzimidazoles, and benzoxazoles, classes of compounds renowned for their diverse pharmacological activities.

Introduction

This compound is a readily available aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry. Its strategic functionalization, featuring a methoxy, a nitro, and a carboxylic acid group, allows for a range of chemical transformations. A key initial step in the synthesis of nitrogen-containing heterocycles from this starting material is the reduction of the nitro group to an amine, yielding 2-amino-4-methoxybenzoic acid. This intermediate can then undergo various cyclization reactions to afford a diverse array of heterocyclic scaffolds.

Core Synthetic Strategy: From Nitro to Amino

The foundational step in utilizing this compound for the synthesis of the target heterocycles is the reduction of the nitro group to an amine. A highly efficient and clean method for this transformation is catalytic hydrogenation.

Experimental Protocol: Synthesis of 2-Amino-4-methoxybenzoic Acid[1]

Materials:

-

4-Methoxy-2-nitrobenzoic acid

-

Palladium on activated carbon (10% w/w)

-

Methanol

-

Diatomaceous earth (Celite®)

Procedure:

-

Dissolve 4-Methoxy-2-nitrobenzoic acid (e.g., 3 g, 16.4 mmol) in methanol (80 mL) in a suitable reaction vessel.

-

Add 10% palladium on activated carbon catalyst (e.g., 300 mg) to the solution.

-

Subject the mixture to hydrogenation at room temperature and normal pressure for 18 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

-

Concentrate the filtrate to dryness under reduced pressure to obtain 2-amino-4-methoxybenzoic acid.

Quantitative Data:

| Starting Material | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 4-Methoxy-2-nitrobenzoic acid | 2-Amino-4-methoxybenzoic acid | 10% Pd/C | Methanol | 18 | 100 | [1] |

Synthesis of Novel Heterocycles

The resulting 2-amino-4-methoxybenzoic acid is a versatile intermediate for the synthesis of various fused heterocyclic systems.

Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. A common synthetic route involves the condensation of an anthranilic acid derivative with a suitable one-carbon source, such as an aldehyde or formamide.

Logical Workflow for Quinazolinone Synthesis:

Caption: General workflow for the synthesis of 7-methoxy-quinazolinone derivatives.

Experimental Protocol: Synthesis of 7-Methoxy-2-substituted-quinazolin-4(3H)-ones (General Procedure)

Materials:

-

2-Amino-4-methoxybenzoic acid

-

Aromatic or aliphatic aldehyde (1.0 - 1.2 equivalents)

-

Ethanol or acetic acid as solvent

-

Catalyst (e.g., p-toluenesulfonic acid, optional)

Procedure:

-

In a round-bottom flask, dissolve 2-amino-4-methoxybenzoic acid (1 equivalent) in a suitable solvent like ethanol or acetic acid.

-

Add the desired aldehyde (1.0 - 1.2 equivalents) to the solution.

-

If required, add a catalytic amount of an acid catalyst.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with a cold solvent, and dry.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Quantitative Data: Biological Activity of Representative Quinazoline Derivatives

| Compound Class | Target | IC50 Value | Cell Line | Reference |

| Sulphonylquinazoline analogues | CDK2/cyclin A2 | 0.072 ± 0.007 µM | - | [1] |

| Sulphonylquinazoline analogues | Hepatocellular Carcinoma | 0.058 ± 0.003 µM | HepG-2 | [1] |

| Quinazoline-1,2,4-thiadiazole amides | Lung Cancer | 0.02 ± 0.091 µM | A549 | [1] |

| 6-Bromo-2-(pyridin-3-yl)-4-aminoquinazolines | EGFR | 0.096 µM | - | [2] |

| 6- and 7-substituted amino-4-anilinoquinazolines | EGFR/HER2 | 0.23 nM | - | [2] |

Note: The IC50 values presented are for representative quinazoline derivatives and may not be directly derived from this compound. They serve to illustrate the potential biological activity of this class of compounds.

Benzimidazole Derivatives

Benzimidazoles are another important class of heterocyclic compounds with diverse biological activities, including anticancer, antimicrobial, and antiviral properties. A common synthetic route involves the condensation of an ortho-phenylenediamine derivative with a carboxylic acid or its equivalent.

Logical Workflow for Benzimidazole Synthesis:

Caption: General workflow for the synthesis of 6-methoxy-benzimidazole derivatives.

Experimental Protocol: Synthesis of 6-Methoxy-2-substituted-benzimidazoles (General Procedure)

This protocol requires the conversion of 2-amino-4-methoxybenzoic acid to 4-methoxy-benzene-1,2-diamine, which can be achieved through a multi-step process not detailed here.

Materials:

-

4-Methoxy-benzene-1,2-diamine

-

Aromatic or aliphatic carboxylic acid (1 equivalent)

-

Polyphosphoric acid (PPA) or 4M HCl

Procedure (Phillips Method):

-

A mixture of 4-methoxy-benzene-1,2-diamine (1 equivalent) and the desired carboxylic acid (1 equivalent) is heated in the presence of a condensing agent such as polyphosphoric acid or 4M hydrochloric acid.

-

The reaction mixture is heated at an elevated temperature (e.g., 100-180°C) for several hours.

-

After cooling, the reaction mixture is poured into a large volume of cold water.

-

The pH of the solution is adjusted with a base (e.g., ammonia or sodium hydroxide) to precipitate the crude benzimidazole.

-

The precipitate is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data: Biological Activity of Representative Benzimidazole Derivatives

| Compound Class | Target/Activity | IC50 Value/Activity | Cell Line/Organism | Reference |

| Substituted Benzimidazoles | Anticancer | Significant cytotoxicity | MDA-MB-231 | [2] |

| Benzimidazole-pyrazolo/pyridino linkers | Anticancer | High cytotoxic activity | MCF-7 | [3] |

| Alkylsulfonyl Benzimidazoles | Bcl-2 Inhibition | Potent inhibitors | MCF-7 | [4] |

| Substituted 2-methylbenzimidazoles | Anticancer | Potent activity | 60 human cancer cell lines | [5] |

Note: The biological activities presented are for representative benzimidazole derivatives and may not be directly derived from this compound. They serve to illustrate the potential of this scaffold.

Benzoxazole Derivatives

Benzoxazoles are a class of heterocyclic compounds containing both nitrogen and oxygen, and they exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A common synthetic route involves the condensation of an ortho-aminophenol derivative with a carboxylic acid or aldehyde. To synthesize benzoxazoles from this compound, the methoxy group needs to be converted to a hydroxyl group, and the nitro group reduced to an amine.

Logical Workflow for Benzoxazole Synthesis:

Caption: General workflow for the synthesis of 6-hydroxy-benzoxazole derivatives.

Experimental Protocol: Synthesis of 6-Hydroxy-2-substituted-benzoxazoles (General Procedure)

This protocol requires the conversion of this compound to 4-aminophenol, a multi-step process not detailed here.

Materials:

-

4-Aminophenol

-

Aromatic or aliphatic aldehyde or carboxylic acid (1 equivalent)

-

Solvent (e.g., ethanol, dimethyl sulfoxide)

-

Catalyst (e.g., p-toluenesulfonic acid, optional)

Procedure (from Aldehyde):

-

In a reaction vessel, dissolve 4-aminophenol (1 equivalent) and the desired aldehyde (1 equivalent) in a suitable solvent.

-

Add a catalyst if necessary.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture.

-

The product can be isolated by precipitation upon addition of water or by solvent evaporation followed by purification via recrystallization or column chromatography.

Quantitative Data: Yields for Representative Benzoxazole Syntheses

| Starting Materials | Catalyst/Conditions | Product Yield (%) | Reference |

| 2-Aminophenol + Benzaldehyde | Magnetic ionic liquid, sonication, 70°C | up to 90 | [6] |

| 2-Aminophenol + Carboxylic Acids | Lawesson's reagent, microwave | Good yields | [7] |

Note: The yields presented are for general benzoxazole syntheses and serve as an indication of the efficiency of common cyclization methods.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of medicinally important heterocyclic compounds. Through a straightforward reduction of the nitro group, a key amine intermediate is formed, which can then be elaborated into quinazolinones, benzimidazoles, and benzoxazoles. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel derivatives with potential for drug discovery and development. Further optimization of reaction conditions and exploration of a wider range of cyclization partners will undoubtedly lead to the discovery of new bioactive molecules.

References

- 1. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Amino-4-methoxybenzoic acid | 4294-95-5 | FA50883 [biosynth.com]

- 7. Benzoxazole synthesis [organic-chemistry.org]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Methoxy-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds.

This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and the separation of potential process-related impurities. The method is designed to be accurate, precise, and robust for routine quality control and research applications.

Principle

The method utilizes reversed-phase chromatography, where the separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. This compound, being a moderately polar compound, is retained on the column and then eluted with a gradient of an organic solvent (acetonitrile) and acidified water. The components are detected by a UV detector as they elute from the column, and the peak area is proportional to the concentration of the compound.

Apparatus and Reagents

-

Apparatus:

-

HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringes and 0.45 µm syringe filters

-

Ultrasonic bath

-

-

Reagents:

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified water)

-

Phosphoric acid (ACS grade)

-

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound.

| Parameter | Recommended Conditions |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | See Table 2 for the gradient program |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Run Time | Approximately 20 minutes |

Experimental Protocols

Preparation of Solutions

-

Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.

-

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

-

Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

-

Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Gradient Program

A gradient elution is recommended to ensure the separation of the main peak from any potential impurities with different polarities.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 10.0 | 10 | 90 |

| 15.0 | 10 | 90 |

| 15.1 | 90 | 10 |

| 20.0 | 90 | 10 |

System Suitability

Before sample analysis, perform a system suitability test by injecting the Working Standard Solution (100 µg/mL) five times. The system is deemed suitable for analysis if the following criteria are met.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |

Analysis Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Perform the system suitability test.

-

Once the system suitability criteria are met, inject the blank (diluent), followed by the Working Standard Solution and the Sample Solution.

-

Record the chromatograms and integrate the peak areas.

Calculation of Purity

The purity of the this compound sample is calculated using the area normalization method, assuming that all impurities have a similar response factor to the main compound.

% Purity = (Area of Main Peak / Total Area of all Peaks) x 100

For a more accurate quantitative determination, a calibration curve can be constructed using a series of standard solutions of known concentrations.

Visualization of Experimental Workflow

Caption: Workflow for the HPLC purity analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for determining the purity of this compound. The detailed protocol can be readily implemented in research and quality control laboratories. The use of a standard C18 column and common HPLC solvents makes this method accessible and cost-effective for ensuring the quality of this important pharmaceutical intermediate.

reaction conditions for the amidation of 2-Methoxy-4-nitrobenzoic acid

Application Notes: Amidation of 2-Methoxy-4-nitrobenzoic Acid

Introduction

This compound is a valuable aromatic carboxylic acid derivative used as a starting material in the synthesis of various organic compounds. Its derivatives, particularly amides, are of significant interest in medicinal chemistry and drug development. The amide bond is a cornerstone of many pharmaceutical structures, contributing to molecular stability and the ability to form key hydrogen bond interactions with biological targets.[1][2] The amides derived from this compound, such as 2-Methoxy-4-nitrobenzamide and its subsequent reduction product 4-Amino-2-methoxybenzamide, serve as intermediates in the synthesis of more complex molecules, including potential antagonists for chemokine receptors like CCR3.

This document provides detailed protocols and , targeting researchers, scientists, and professionals in the field of drug development.

General Reaction Principles

The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid's carboxyl group to facilitate nucleophilic attack by the amine. This is typically achieved through two primary strategies:

-

In-situ Activation with Coupling Reagents: This is the most common method, where a coupling agent is used to convert the carboxylic acid into a highly reactive intermediate in situ. This intermediate then readily reacts with the amine to form the amide. A wide array of coupling reagents is available, often used with additives to improve efficiency and minimize side reactions like racemization.[3][4]

-

Conversion to an Acyl Halide: This is a two-step process where the carboxylic acid is first converted to a more reactive acyl halide (typically an acyl chloride) using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The isolated acyl chloride is then reacted with the amine, often in the presence of a base to neutralize the HCl byproduct.[2][5]

Data Summary of Amidation Conditions

The following table summarizes common reaction conditions for the amidation of benzoic acid analogs, which are applicable to this compound. The choice of reagents and conditions can be optimized based on the specific amine used and the desired scale of the reaction.

| Amine Partner | Method/Coupling Reagents | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Primary/Secondary Aliphatic Amine | EDC, HOBt | DIPEA | DMF or DCM | 0 to RT | 12 - 24 | 80 - 95 |

| Aniline Derivative | HATU, HOAt | DIPEA / NMM | DMF | 0 to RT | 6 - 18 | 85 - 98 |

| Weakly Nucleophilic Amine | Thionyl Chloride (SOCl₂) then Amine | Pyridine or Et₃N | DCM or Toluene | RT to 80 | 2 - 6 | 75 - 90 |

| General Purpose | DIC, HOBt | - | DCM / THF | 0 to RT | 12 - 24 | 80 - 95 |

| Water-Soluble Amine | EDC, Oxyma | - | MeCN/Water | RT | 8 - 16 | 70 - 90 |

Note: RT = Room Temperature; EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = 1-Hydroxybenzotriazole; HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DIPEA = N,N-Diisopropylethylamine; DMF = Dimethylformamide; DCM = Dichloromethane; DIC = N,N'-Diisopropylcarbodiimide.

Experimental Protocols

Protocol 1: Amidation using EDC/HOBt Coupling Reagents